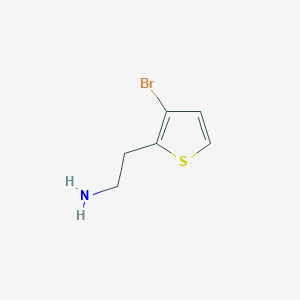

![molecular formula C11H8F3N3O3 B2387699 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide CAS No. 477862-30-9](/img/structure/B2387699.png)

2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide” is a chemical compound with the CAS Number: 477862-30-9. It has a linear formula of C11H8F3N3O3 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5-6,16H,3H2,(H,17,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.2 . It’s a solid substance . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications

Synthesis of Novel Heterocycles

Compounds similar to 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide have been utilized as intermediates for synthesizing a range of novel heterocyclic compounds. For instance, Mahmoud et al. (2013) described the preparation of Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide and its subsequent reaction with various reagents to afford novel heterocyclic compounds, highlighting the compound's utility in heterocycle synthesis Utility of Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide in the Synthesis of Novel Heterocycles.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives. Mahmoud et al. (2017) focused on synthesizing novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives using a similar compound as a key intermediate, which were then evaluated for their antimicrobial activity Synthesis and antimicrobial evaluation of some novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives.

Structural Analysis and Characterization

Zhou and Ma (2012) prepared and characterized new benzohydrazone derivatives, including 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its dimethylamino counterpart, through elemental analysis, NMR, and X-ray diffraction, showcasing the importance of structural analysis in understanding the properties of such compounds Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide.

Corrosion Inhibition

Gaber (2021) explored the use of a similar compound as a corrosion inhibitor for metals in acidic solutions, demonstrating its effectiveness in forming a protective layer and thus preventing corrosion Experimental and theoretical studies of 2-cyano-N-(4- morpholinobenzyldine) acetohydrazide as corrosion inhibitor for galvanized steel and 304 stainless steel in 1M H2SO4 solution.

Catalytic Activity in Oxidation Reactions

Bikas et al. (2017) reported on manganese(II) complexes involving a similar hydrazone-based ligand, demonstrating their catalytic activity in the oxidation of olefins. This study provides insights into the application of these compounds in catalysis Manganese(II) complexes of hydrazone based NNO-donor ligands and their catalytic activity in the oxidation of olefins.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-cyano-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5H,3,6H2,(H,17,19)/b16-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPSADHVTNKNSD-FRKPEAEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2387627.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)

![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)